Cas no 85850-48-2 (1-(2-Aminoethyl)-3-phenylurea hydrochloride)

1-(2-Aminoethyl)-3-phenylurea hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-(2-aminoethyl)-N'-phenyl-, monohydrochloride
- 1-(2-AMINOETHYL)-3-PHENYLUREA HYDROCHLORIDE
- 1-(2-AMINOETHYL)-3-PHENYLUREA HCL
- CIGONGSVMPIXHS-UHFFFAOYSA-N
- 4504AH
- AR2480
- 1-(2-Aminoethyl)-3-phenylurea, HCl
- N-phenyl-N'-(2-aminoethyl)urea HCl salt
- 3-(2-AMINOETHYL)-1-PHENYLUREA HYDROCHLORIDE
- 1-(2-Aminoethyl)-3-phenylurea hydrochloride
-
- MDL: MFCD11040510
- Inchi: 1S/C9H13N3O.ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H2,11,12,13);1H
- InChI Key: CIGONGSVMPIXHS-UHFFFAOYSA-N
- SMILES: Cl.O=C(NC1C=CC=CC=1)NCCN
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 155
- Topological Polar Surface Area: 67.2
Experimental Properties
- Color/Form: White to Yellow Solid
1-(2-Aminoethyl)-3-phenylurea hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
1-(2-Aminoethyl)-3-phenylurea hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB307976-5 g |
1-(2-Aminoethyl)-3-phenylurea hydrochloride, 95%; . |
85850-48-2 | 95% | 5 g |
€1,406.20 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243341-1g |
1-(2-Aminoethyl)-3-phenylureahydrochloride |
85850-48-2 | 95% | 1g |
¥2462.00 | 2024-07-28 | |
Life Chemicals | F2167-2512-0.25g |
1-(2-aminoethyl)-3-phenylurea hydrochloride |
85850-48-2 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
Enamine | EN300-191325-0.25g |
3-(2-aminoethyl)-1-phenylurea hydrochloride |
85850-48-2 | 95% | 0.25g |
$141.0 | 2023-09-17 | |
Enamine | EN300-191325-5.0g |
3-(2-aminoethyl)-1-phenylurea hydrochloride |
85850-48-2 | 95% | 5.0g |
$1181.0 | 2023-07-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243341-250mg |
1-(2-Aminoethyl)-3-phenylureahydrochloride |
85850-48-2 | 95% | 250mg |
¥984.00 | 2024-07-28 | |
TRC | A596060-100mg |
1-(2-aminoethyl)-3-phenylurea hydrochloride |
85850-48-2 | 100mg |
$ 160.00 | 2022-06-08 | ||
1PlusChem | 1P00IE9B-1g |
Urea, N-(2-aminoethyl)-N'-phenyl-, monohydrochloride |
85850-48-2 | 95% | 1g |
$352.00 | 2025-02-28 | |
1PlusChem | 1P00IE9B-250mg |
Urea, N-(2-aminoethyl)-N'-phenyl-, monohydrochloride |
85850-48-2 | 95% | 250mg |
$192.00 | 2025-02-28 | |
Enamine | EN300-191325-10g |
3-(2-aminoethyl)-1-phenylurea hydrochloride |
85850-48-2 | 95% | 10g |
$2306.0 | 2023-09-17 |
1-(2-Aminoethyl)-3-phenylurea hydrochloride Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
Additional information on 1-(2-Aminoethyl)-3-phenylurea hydrochloride
Professional Introduction to 1-(2-Aminoethyl)-3-phenylurea hydrochloride (CAS No. 85850-48-2)
1-(2-Aminoethyl)-3-phenylurea hydrochloride, identified by the Chemical Abstracts Service (CAS) number 85850-48-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising a phenyl group and a urea moiety linked to an ethylene diamine backbone, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility, making it particularly useful in aqueous-based biological assays and formulation development.
The molecular framework of 1-(2-Aminoethyl)-3-phenylurea hydrochloride consists of a phenyl ring attached to a urea functional group, which is further connected to a 2-aminoethyl chain. This configuration imparts distinct chemical properties that make it a valuable intermediate in synthesizing more complex molecules. The presence of both amino and urea groups allows for multiple points of interaction with biological targets, including enzymes and receptors, which is pivotal in designing selective modulators for therapeutic intervention.
In recent years, 1-(2-Aminoethyl)-3-phenylurea hydrochloride has been explored as a key building block in the development of novel pharmacophores. Its structural features are particularly relevant in the design of compounds targeting neurological disorders, where precise modulation of biological pathways is essential. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on certain enzyme families implicated in neurodegenerative diseases. The phenyl ring contributes to hydrophobic interactions, while the urea moiety facilitates hydrogen bonding, both of which are critical for binding affinity and specificity.
Advances in computational chemistry have further enhanced the understanding of 1-(2-Aminoethyl)-3-phenylurea hydrochloride's potential applications. Molecular docking simulations have revealed its compatibility with various protein targets, suggesting its role as a scaffold for developing small-molecule inhibitors. These simulations not only predict binding affinities but also provide insights into the compound's conformational flexibility, which is essential for optimizing drug-like properties such as solubility and metabolic stability.
The synthesis of 1-(2-Aminoethyl)-3-phenylurea hydrochloride involves well-established organic chemistry protocols, including condensation reactions between phenylisocyanate and ethylene diamine, followed by salt formation with hydrochloric acid. This synthetic route is favored for its scalability and reproducibility, ensuring consistent quality for research and industrial applications. The compound's purity is often assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, confirming its suitability for sensitive biological assays.
Recent research has highlighted the compound's role in exploring novel therapeutic strategies for infectious diseases. Derivatives of 1-(2-Aminoethyl)-3-phenylurea hydrochloride have shown promise in inhibiting bacterial enzymes that are crucial for pathogenic survival. This aligns with the growing need for alternative treatments against antibiotic-resistant strains, where innovative molecular designs are imperative. The ability to modify the amine and urea functionalities allows chemists to fine-tune the pharmacological profile of these derivatives, enhancing their efficacy while minimizing off-target effects.
In the context of drug development pipelines, 1-(2-Aminoethyl)-3-phenylurea hydrochloride serves as a versatile intermediate that can be further functionalized to produce libraries of compounds for high-throughput screening (HTS). Such libraries are instrumental in identifying lead candidates with optimal pharmacokinetic profiles before advancing them into preclinical studies. The compound's structural diversity makes it an attractive candidate for generating analogs with improved pharmacological properties, including enhanced bioavailability and reduced toxicity.
The hydrochloride salt form of 1-(2-Aminoethyl)-3-phenylurea hydrochloride offers additional advantages in formulation development. Its increased solubility compared to the free base form facilitates easier incorporation into pharmaceutical formulations, whether oral tablets or injectable solutions. This property is particularly beneficial in designing patient-friendly medications that ensure adequate drug delivery to target tissues. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a reliable choice for long-term research applications.
As computational methods continue to evolve, so does the potential of 1-(2-Aminoethyl)-3-phenylurea hydrochloride in drug discovery. Machine learning algorithms can now predict how modifications to its structure will impact biological activity, enabling more efficient design iterations. This synergy between experimental chemistry and computational modeling accelerates the pace at which novel therapeutics are developed, addressing unmet medical needs more rapidly than traditional methods alone.
The broader implications of this compound extend beyond individual therapeutic applications. Its role as a scaffold for innovative drug design exemplifies how fundamental chemical research can drive advancements across multiple disease areas. By leveraging its unique structural features, scientists can develop targeted interventions that address complex pathological mechanisms, ultimately improving patient outcomes.
In conclusion,1-(2-Aminoethyl)-3-phenylurea hydrochloride (CAS No. 85850-48-2) represents a cornerstone in modern pharmaceutical chemistry. Its multifaceted applications—from serving as an intermediate in synthesis to acting as a scaffold for drug design—underscore its importance in advancing therapeutic strategies. As research continues to uncover new possibilities with this compound and its derivatives,1-(2-Aminoethyl)-3-phenylurea hydrochloride is poised to remain at the forefront of medicinal chemistry innovation.
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